molecular formula C15H16OS2 B14407434 S-Phenyl (2,6-dimethylphenyl)methanesulfinothioate CAS No. 87463-82-9

S-Phenyl (2,6-dimethylphenyl)methanesulfinothioate

Cat. No.: B14407434
CAS No.: 87463-82-9
M. Wt: 276.4 g/mol
InChI Key: HJHQSJYBDOLCDZ-UHFFFAOYSA-N
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Description

S-Phenyl (2,6-dimethylphenyl)methanesulfinothioate is an organosulfur compound with a unique structure that includes both phenyl and dimethylphenyl groups attached to a methanesulfinothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Phenyl (2,6-dimethylphenyl)methanesulfinothioate typically involves the reaction of 2,6-dimethylphenylmethanethiol with phenylsulfinyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

S-Phenyl (2,6-dimethylphenyl)methanesulfinothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinothioate group to thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can replace the phenyl or dimethylphenyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.

Scientific Research Applications

S-Phenyl (2,6-dimethylphenyl)methanesulfinothioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor to pharmaceuticals.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which S-Phenyl (2,6-dimethylphenyl)methanesulfinothioate exerts its effects involves interactions with various molecular targets. The sulfinothioate group can undergo redox reactions, influencing the redox state of the cellular environment. Additionally, the compound can interact with enzymes and proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    S-Methyl methanethiosulfinate: Another organosulfur compound with similar reactivity.

    Phenyl methanethioate: Shares structural similarities but lacks the dimethylphenyl group.

Uniqueness

S-Phenyl (2,6-dimethylphenyl)methanesulfinothioate is unique due to the presence of both phenyl and dimethylphenyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

87463-82-9

Molecular Formula

C15H16OS2

Molecular Weight

276.4 g/mol

IUPAC Name

1,3-dimethyl-2-(phenylsulfanylsulfinylmethyl)benzene

InChI

InChI=1S/C15H16OS2/c1-12-7-6-8-13(2)15(12)11-18(16)17-14-9-4-3-5-10-14/h3-10H,11H2,1-2H3

InChI Key

HJHQSJYBDOLCDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CS(=O)SC2=CC=CC=C2

Origin of Product

United States

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